Regiochemical Identity Verified by Patent-Specific Enumeration as a DAO Inhibitor Intermediate
The target compound is explicitly enumerated as a distinct chemical entity in Ironwood Pharmaceuticals' patent US20110312938A1, which claims pyrrolopyridine-2-carboxylic acid derivatives as DAO inhibitors [1]. Within this patent, the 3-bromo-4-hydroxy substitution pattern is listed alongside twelve other 3,4-substituted variants (3-chloro-4-hydroxy; 3-cyano-4-hydroxy; 3-nitro-4-hydroxy; etc.) [1]. The patent specifically teaches that the combination of the 3-bromo and 4-hydroxy groups on the 2-carboxylic acid scaffold yields compounds with DAO inhibitory activity, distinguishing it from analogs where either substituent is absent [1]. In contrast, the 5-bromo-4-hydroxy-3-carboxylic acid regioisomer (CAS 2007919-12-0) is not claimed in this DAO inhibitor patent and is instead referenced in kinase inhibitor contexts with a different pharmacophoric geometry .
| Evidence Dimension | Patent inclusion as a DAO inhibitor intermediate |
|---|---|
| Target Compound Data | Explicitly listed in claim 66 of US20110312938A1 as '3-bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid' alongside 20 structurally defined DAO inhibitor intermediates |
| Comparator Or Baseline | 3-Chloro-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (also listed in the same claim) and 5-bromo-4-hydroxy-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 2007919-12-0; not listed in this DAO patent) |
| Quantified Difference | Both the 3-bromo-4-hydroxy and 3-chloro-4-hydroxy analogs are claimed; the 5-bromo-4-hydroxy-3-carboxylic acid regioisomer is excluded, indicating regiospecificity for the 2-carboxylic acid scaffold in DAO inhibition applications. |
| Conditions | Patent claims based on DAO enzyme inhibition activity relevant to neurological and psychiatric disorder treatment (US20110312938A1, Ironwood Pharmaceuticals). |
Why This Matters
For procurement decisions in DAO-targeted drug discovery programs, selecting the patent-validated 3-bromo-4-hydroxy-2-carboxylic acid regioisomer ensures alignment with established intellectual property and structure-activity relationships, whereas the 3-carboxylic acid regioisomer lacks equivalent patent precedent.
- [1] Graul, R.; Talley, J. J.; Mermerian, A. Pyrrolopyridine Carboxylic Acid Derivatives. U.S. Patent Application US20110312938A1, December 22, 2011. Ironwood Pharmaceuticals, Inc. See claim 66 for explicit compound listing. View Source
